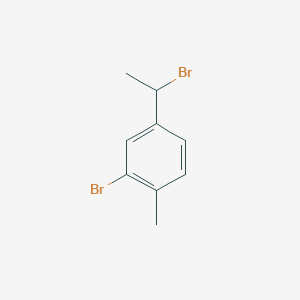

2-Bromo-4-(1-bromoethyl)-1-methylbenzene

CAS No.:

Cat. No.: VC18115589

Molecular Formula: C9H10Br2

Molecular Weight: 277.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10Br2 |

|---|---|

| Molecular Weight | 277.98 g/mol |

| IUPAC Name | 2-bromo-4-(1-bromoethyl)-1-methylbenzene |

| Standard InChI | InChI=1S/C9H10Br2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3 |

| Standard InChI Key | AQPXMAXXICECCZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C)Br)Br |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula, C₉H₁₀Br₂, corresponds to a molecular weight of 277.98 g/mol. Its structure features a benzene ring with substituents at the 1-, 2-, and 4-positions: a methyl group at position 1, a bromine atom at position 2, and a 1-bromoethyl group at position 4 . Key identifiers include:

-

SMILES:

CC1=C(C=C(C=C1)C(C)Br)Br -

InChI:

InChI=1S/C9H10Br2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3

Table 1: Structural and Spectroscopic Data

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Weight | 277.98 g/mol | |

| Predicted CCS ([M+H]⁺) | 143.1 Ų | |

| Exact Mass | 275.91437 (neutral) | |

| Topological Polar Surface Area | 0 Ų |

The predicted collision cross section (CCS) for its adducts, derived from ion mobility spectrometry, provides insights into its gas-phase behavior (Table 1) .

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves bromination of ethyltoluene (4-ethyl-1-methylbenzene) using bromine (Br₂) in the presence of FeCl₃ or AlBr₃ as catalysts. The reaction proceeds under controlled conditions:

-

Temperature: 0–5°C to minimize polybromination byproducts.

-

Stoichiometry: A 1:1.2 molar ratio of ethyltoluene to Br₂ ensures monobromination at the ethyl group.

Mechanism:

-

Electrophilic Aromatic Substitution: Bromination of the benzene ring occurs at the para position relative to the methyl group.

-

Radical Bromination: The ethyl group undergoes bromination at the β-position via a radical mechanism, forming the 1-bromoethyl substituent.

Table 2: Optimal Synthesis Conditions

| Parameter | Value |

|---|---|

| Catalyst | FeCl₃ (5 mol%) |

| Solvent | Dichloromethane |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H NMR reveals distinct signals for the methyl group (δ 2.3 ppm) and ethyl-bromine protons (δ 1.8–2.1 ppm).

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) at m/z 275.91 confirms the molecular weight .

-

Infrared (IR) Spectroscopy: C-Br stretches appear at 550–650 cm⁻¹.

Chemical Properties and Reactivity

Reactivity Profile

The compound’s two bromine atoms enable diverse transformations:

-

Nucleophilic Substitution: Bromine at the ethyl group undergoes SN2 reactions with nucleophiles (e.g., NaOH), yielding alcohols or amines.

-

Elimination Reactions: Treatment with strong bases (e.g., KOtBu) produces alkenes via dehydrohalogenation.

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings with arylboronic acids facilitate biaryl synthesis.

Table 3: Predicted Collision Cross Sections for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 276.922 | 143.1 |

| [M+Na]⁺ | 298.904 | 139.0 |

| [M+NH₄]⁺ | 293.949 | 145.8 |

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its debromination yields ethyltoluene derivatives used in ibuprofen synthesis.

Materials Science

In polymer chemistry, it acts as a cross-linking agent for polyethylene terephthalate (PET), enhancing thermal stability.

Agrochemicals

Functionalization of the bromine atoms produces herbicides such as 2,4-dibromo-1-methylbenzene derivatives, which inhibit plant auxin transport.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume